Phenoxodiol

Oncology Cell Proliferation Isoflavone

Select Phenoxodiol when your research demands a well-characterized, potent isoflavone analog with unequivocal mechanistic differentiation. Unlike genistein, Phenoxodiol acts as a specific topoisomerase II poison, is 5- to 20-fold more potent in antiproliferation assays, and retains full cytotoxic potency in multidrug-resistant (MDR) cell lines. Its p53-independent G1/S arrest via p21 upregulation further distinguishes it from natural isoflavones. Standardized to ≥98% purity with full analytical documentation. For research use only; not for human or veterinary use.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 81267-65-4
Cat. No. B1683885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxodiol
CAS81267-65-4
SynonymsNV-06;  NV06;  NV 06;  Dehydroequol;  Idronoxil;  Phenoxodiol;  Haginin E.
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2
InChIKeyZZUBHVMHNVYXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to light brown
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxodiol (CAS 81267-65-4) Procurement Guide: A Synthetic Isoflavone Analog for Oncology Research


Phenoxodiol (Idronoxil, Dehydroequol, NV06, PXD) is a synthetic isoflavone analog derived from the plant isoflavones daidzein and genistein [1]. It is classified as a multiple signal transduction regulator with antineoplastic activity, primarily inducing apoptosis in cancer cells via activation of the caspase system, inhibition of X-linked inhibitor of apoptosis (XIAP), and disruption of FLICE inhibitory protein (FLIP) expression [2]. Phenoxodiol also functions as a DNA topoisomerase II (topo II) poison by stabilizing the cleavable complex [3]. The compound has been evaluated in clinical trials for ovarian, prostate, and other cancers, both as monotherapy and in combination with chemotherapeutic agents [4].

Why Phenoxodiol Cannot Be Substituted with Genistein or Daidzein in Oncology Research


While Phenoxodiol is structurally related to the dietary isoflavones genistein and daidzein, it possesses distinct pharmacological properties that preclude simple substitution in research or clinical development. Chemical modification of the isoflavone scaffold has resulted in increased anticancer activity without a corresponding increase in toxicity, compared to its parent compound genistein [1]. Preclinical studies demonstrate that Phenoxodiol is 5- to 20-fold more potent than genistein in inhibiting cancer cell proliferation across multiple cell lines [2]. Furthermore, Phenoxodiol acts as a specific topoisomerase II poison, whereas genistein is a weaker inhibitor, and daidzein shows negligible topo II inhibitory activity [3]. Critically, Phenoxodiol demonstrates equipotent activity in both wild-type and multidrug-resistant (MDR) cancer cell lines, a property not shared by its natural analogs [4]. These quantitative differences in potency, target engagement, and activity in resistant models underscore the scientific risk of substituting Phenoxodiol with generic isoflavones in experiments designed to interrogate specific mechanisms or therapeutic outcomes.

Phenoxodiol (CAS 81267-65-4): Quantifiable Differentiation from Isoflavone Analogs


Superior Antiproliferative Potency: Phenoxodiol vs. Genistein in Cancer Cell Lines

Phenoxodiol exhibits significantly greater antiproliferative activity compared to its structural analog genistein. In a direct comparison across prostate cancer cell lines, Phenoxodiol was reported to be 5- to 20-fold more potent than genistein in inhibiting cell proliferation [1]. This potency differential is further supported by cross-study analysis in the DU145 prostate cancer cell line: Phenoxodiol demonstrates an IC50 of 8±1 μM [2], while genistein shows an IC50 of approximately 30 μM under comparable assay conditions [3].

Oncology Cell Proliferation Isoflavone

Enhanced Topoisomerase II Inhibition: Phenoxodiol vs. Genistein and Daidzein

Phenoxodiol is a specific topoisomerase II (topo II) poison, inhibiting the enzyme by stabilizing the cleavable complex. In a head-to-head comparison using DNA cleavage and unknotting assays, Phenoxodiol's topo II inhibitory effects were found to be stronger than those of genistein and comparable to the established chemotherapeutic agent etoposide (VP-16) [1]. Importantly, Phenoxodiol did not inhibit topoisomerase I, demonstrating target specificity [1]. The parent compound daidzein shows negligible topo II inhibitory activity [2].

DNA Topoisomerase Chemotherapy Mechanism of Action

Retained Potency in Multidrug-Resistant (MDR) Cancer Cells

A critical limitation of many chemotherapeutic agents is their reduced efficacy in multidrug-resistant (MDR) cancer cells. Phenoxodiol demonstrates equipotent cytotoxicity in isogenic wild-type and MDR cell line pairs. EC50 values were 2.3 μM (wild-type) vs. 2.2 μM (MDR) in head/neck cancer lines, and 2.4 μM (wild-type) vs. 3.0 μM (MDR) in breast cancer lines [1]. In ovarian cancer lines, Phenoxodiol was even more potent in the MDR variant (EC50 2.7 μM) compared to the wild-type (EC50 10.8 μM) [1]. This contrasts with many standard chemotherapeutics that are substrates for efflux pumps like P-glycoprotein.

Multidrug Resistance Chemosensitization Pharmacology

In Vivo Chemosensitization: Enhanced Cisplatin Uptake and DNA Adduct Formation

Phenoxodiol acts as a chemosensitizer, enhancing the activity of platinum-based chemotherapies. In a mechanistic study using DU145 prostate cancer cells, co-treatment with Phenoxodiol (5 μM) and cisplatin (1 μM) resulted in a 35% increase (P<0.05) in intracellular cisplatin accumulation compared to cisplatin alone [1]. This increased uptake translated to a 300% increase (P<0.05) in cisplatin-DNA adduct formation [1]. The synergistic effect was confirmed in vivo in a DU145 xenograft model [1].

Chemosensitization Cisplatin In Vivo Pharmacology

Clinical Activity in Platinum-Resistant Ovarian Cancer: Intravenous vs. Oral Formulation

Clinical outcomes with Phenoxodiol are highly dependent on the route of administration, highlighting the importance of formulation. A Phase II study of intravenous (IV) phenoxodiol (3 mg/kg weekly) combined with cisplatin (40 mg/m² weekly) in platinum-resistant ovarian cancer patients demonstrated a 30% response rate (6 out of 20 patients) [1]. In stark contrast, a Phase III trial (OVATURE) using an oral formulation of Phenoxodiol combined with carboplatin showed no evidence of clinical activity, with a response rate of less than 1% (1 out of 142 patients) [1]. The oral bioavailability of Phenoxodiol is low, calculated at approximately 17.5% [2], which likely contributes to the lack of efficacy seen with oral administration.

Clinical Trial Ovarian Cancer Platinum Resistance

Validated Research Applications for Phenoxodiol (CAS 81267-65-4) Based on Comparative Evidence


Investigating Topoisomerase II-Mediated DNA Damage and Repair Mechanisms

Based on the evidence that Phenoxodiol is a specific topoisomerase II poison with stronger activity than genistein and negligible topo I inhibition [1], researchers studying the cellular response to topo II-induced DNA damage, the formation and resolution of cleavable complexes, or the development of topo II-targeted combination therapies should select Phenoxodiol as a well-characterized and potent tool compound.

Modeling and Overcoming Multidrug Resistance in Oncology Research

Given the direct evidence that Phenoxodiol maintains full cytotoxic potency in multiple MDR cell line pairs [2], it is uniquely suited for experiments designed to understand or bypass P-glycoprotein-mediated drug efflux. Studies comparing the efficacy of Phenoxodiol with that of conventional chemotherapeutics (e.g., paclitaxel, doxorubicin) in MDR models can leverage its equipotency as a baseline for assessing novel resistance mechanisms or combination partners.

In Vivo Studies of Chemosensitization and Platinum Combination Therapy

For in vivo xenograft or other animal models exploring strategies to enhance the efficacy of platinum-based agents, Phenoxodiol provides a quantifiable mechanism of action: increased intracellular cisplatin accumulation (35%) and a consequent 300% increase in DNA adduct formation [3]. This evidence supports its use as a positive control or investigational agent in studies aiming to validate novel chemosensitizers or elucidate pathways regulating platinum uptake and DNA damage response. The use of an intravenous formulation is critical based on clinical trial data [4].

Differentiation from Dietary Isoflavones in Signal Transduction Studies

Phenoxodiol's 5- to 20-fold greater potency compared to genistein in antiproliferation assays [5] makes it the preferred isoflavone analog for studies requiring robust inhibition of cancer cell growth. Its distinct cell cycle effects, such as the induction of p53-independent G1/S arrest via p21 upregulation [6], further differentiate it from genistein, which causes a G2/M arrest. Researchers investigating isoflavone signaling pathways should use Phenoxodiol to avoid the confounding, weaker, and mechanistically divergent effects of its natural counterparts.

Technical Documentation Hub

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